Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro-
Overview
Description
Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- is an organometallic compound with the molecular formula C10H12Mo. It is also known as bis(cyclopentadienyl)molybdenum dihydride. This compound is part of the metallocene family, which consists of a metal atom sandwiched between two cyclopentadienyl anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- typically involves the reaction of molybdenum hexacarbonyl with cyclopentadiene in the presence of a reducing agent. One common method is as follows:
Reactants: Molybdenum hexacarbonyl (Mo(CO)6) and cyclopentadiene (C5H6).
Reducing Agent: Sodium amalgam (Na(Hg)).
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
While the laboratory synthesis of molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- is well-documented, industrial production methods are less common due to the specialized conditions required. advancements in organometallic chemistry may lead to scalable production techniques in the future .
Chemical Reactions Analysis
Types of Reactions
Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced further to form lower oxidation state molybdenum complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) or hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed
Oxidation: Molybdenum dioxide (MoO2) or molybdenum trioxide (MoO3).
Reduction: Lower oxidation state molybdenum hydrides.
Substitution: Various molybdenum-ligand complexes.
Scientific Research Applications
Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including thin films and coatings
Mechanism of Action
The mechanism of action of molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates electron transfer processes, making it an effective catalyst. The compound’s molecular targets include organic molecules and metal ions, and it operates through pathways involving oxidative addition and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride (Titanocene dichloride): .
Bis(cyclopentadienyl)zirconium dichloride (Zirconocene dichloride): .
Bis(cyclopentadienyl)chromium (Chromocene): .
Uniqueness
Molybdenum,bis(eta-2,4-cyclopentadien-1-yl)dihydro- is unique due to its specific electronic configuration and reactivity. Compared to similar compounds, it exhibits distinct catalytic properties and stability under various conditions. Its ability to undergo multiple types of reactions makes it versatile for different applications .
Properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;molybdenum dihydride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Mo.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q-5;-1;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRPIEJRQZHDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[MoH2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Mo-6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291-40-3 | |
Record name | Molybdenum, bis(eta-2,4-cyclopentadien-1-yl)dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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